JSI287 was initially identified through high-throughput screening of chemical libraries aimed at discovering new therapeutic agents. It belongs to the class of compounds known as small molecule inhibitors, which are designed to interfere with specific protein functions within cells. This classification is crucial as it dictates the compound's potential applications in drug development and therapeutic interventions.
The synthesis of JSI287 typically involves multi-step organic synthesis techniques. The process begins with the preparation of key intermediates that undergo various chemical transformations, including:
JSI287 possesses a distinct molecular structure characterized by specific functional groups that contribute to its biological activity. The detailed molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The three-dimensional conformation of JSI287 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with biological macromolecules.
JSI287 undergoes various chemical reactions that are essential for its functionality as a small molecule inhibitor. Key reactions include:
Understanding these reactions is vital for optimizing the compound's pharmacokinetic properties.
The mechanism of action of JSI287 involves its ability to inhibit specific signaling pathways within cells. Notably, it targets proteins involved in cell proliferation and survival, leading to:
Quantitative assays measuring cell viability and apoptosis markers provide data supporting these mechanisms.
JSI287 exhibits several physical and chemical properties that are relevant for its application in research:
These properties influence the formulation strategies for drug delivery systems.
JSI287 has several promising applications in scientific research:
JSI287 possesses a complex molecular architecture optimized for ERK binding. Its core structure integrates a dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold linked to substituted pyrimidine and phenyl moieties. Key structural features include:
Table 1: Key Physicochemical Properties of JSI287
Property | Value | Notes |
---|---|---|
Molecular Formula | C₂₆H₂₂Cl₂FN₅O₂ | Confirmed via mass spectrometry |
Molecular Weight | 526.39 g/mol | |
Exact Mass | 525.1135 Da | [M]⁺ |
IUPAC Name | (S)-7-(2-((2-chloro-4-fluorophenyl)amino)-5-methylpyrimidin-4-yl)-2-(1-(3-chlorophenyl)-2-hydroxyethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | |
Isomeric Form | (S)-enantiomer | Critical for activity |
SMILES | O=C1C2=CC(C3=NC(NC4=CC=C(F)C=C4Cl)=NC=C3C)=CN2CCN1C@@HCO | Canonical SMILES indicating stereochemistry |
InChI Key | JHGJUQUMQAHXRV-HSZRJFAPSA-N | Unique identifier |
Purity | >98% | Typical for research-grade material |
Solubility | Soluble in DMSO | Standard solvent for in vitro studies |
The compound's stereochemistry is vital; the (S)-configuration at the chiral center is essential for its inhibitory potency, as stereoisomers often exhibit divergent biological activities. Its solid powder form exhibits stability (>3 years at -20°C) and solubility profiles compatible with biological assays, typically requiring dissolution in DMSO for stock solutions [1] [4].
JSI287 emerged from systematic screening of small-molecule libraries by JS Innopharm (Shanghai) Ltd., targeting compounds capable of disrupting ERK signaling. The initial rationale focused on ERK's established role in inflammatory pathologies like psoriasis, where hyperactivation of the ERK pathway contributes to keratinocyte hyperproliferation and Th17-mediated inflammation. While the precise screening methodology (e.g., high-throughput biochemical kinase assays or cell-based phospho-ERK detection) remains proprietary, the outcome was the identification of the lead compound optimized into JSI287 [3].
Development involved synthesis and rigorous in vitro and preclinical in vivo characterization:
The MAPK/ERK pathway (Ras-Raf-MEK-ERK) is a highly conserved signaling cascade transmitting extracellular stimuli (e.g., growth factors, cytokines) into intracellular responses regulating cell growth, survival, differentiation, and immune functions [7] [8]. Dysregulation of this pathway, particularly constitutive ERK activation, is implicated in cancers, autoimmune disorders, and inflammatory diseases. JSI287 acts as a direct inhibitor of ERK1/2 kinases.
Table 2: Key Effects of JSI287 on ERK Pathway Components and Downstream Markers in Psoriasis Models
Target/Process | Effect of JSI287 | Experimental Evidence |
---|---|---|
ERK1/2 Phosphorylation | Significant Reduction | Western blotting, Immunohistochemistry |
ERK1/2 Protein Expression | Downregulation | qPCR, Western blotting |
ATF1 mRNA Expression | Downregulated | Quantitative PCR (qPCR) |
IL-17A Production | Markedly Decreased | ELISA, Cytokine analysis of serum/tissue |
IL-6 Production | Markedly Decreased | ELISA, Cytokine analysis of serum/tissue |
IL-12 Production | Markedly Decreased | ELISA, Cytokine analysis of serum/tissue |
Epidermal Thickness | Significantly Reduced | Histological examination of skin lesions |
Inflammatory Cell Infiltration | Alleviated | Histological scoring (congestion, edema, cells) |
Its mechanism involves:
Figure: JSI287 Mechanism within the MAPK/ERK Pathway in Psoriasis
Extracellular Stimuli (e.g., IMQ, cytokines) ↓ Receptor Activation ↓ Ras → Raf → MEK → ERK (Phosphorylated/Active) │ ├── JSI287 Binds & Inhibits ERK Kinase Activity │ ↓ Reduced Phosphorylation of Downstream Substrates (e.g., ATF1) │ ↓ Decreased Transcription of Pro-inflammatory Genes │ ↓ Reduced Th17 Differentiation & IL-17A/IL-6/IL-12 Production │ ↓ Alleviation of Skin Pathology: ↓ Epidermal Thickness, ↓ Inflammation
The preclinical evidence positions JSI287 as a promising candidate for conditions driven by aberrant ERK and IL-17 signaling. Its action exemplifies the therapeutic strategy of targeting intracellular kinases downstream of receptor activation to modulate dysregulated immune responses more precisely than broad immunosuppressants [3] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1